molecular formula C12H13N3O B2463512 2-Phenyl-2,3a,4,5,6,7-hexahydropyrazolo[4,3-c]pyridin-3-one CAS No. 885955-17-9

2-Phenyl-2,3a,4,5,6,7-hexahydropyrazolo[4,3-c]pyridin-3-one

Cat. No.: B2463512
CAS No.: 885955-17-9
M. Wt: 215.256
InChI Key: DXEXFLYIMCCQPI-UHFFFAOYSA-N
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Description

2-Phenyl-2,3a,4,5,6,7-hexahydropyrazolo[4,3-c]pyridin-3-one is a heterocyclic compound that belongs to the pyrazolo[4,3-c]pyridine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-2,3a,4,5,6,7-hexahydropyrazolo[4,3-c]pyridin-3-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde with iodine to form an intermediate, which is then subjected to Suzuki cross-coupling reactions with various boronic acids . The reaction conditions often include the use of palladium acetate as a catalyst and cesium carbonate as a base in an aqueous ethanol solution under an argon atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can be scaled up for industrial applications with appropriate modifications to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-2,3a,4,5,6,7-hexahydropyrazolo[4,3-c]pyridin-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce functional groups like halogens or alkyl groups.

Scientific Research Applications

2-Phenyl-2,3a,4,5,6,7-hexahydropyrazolo[4,3-c]pyridin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Phenyl-2,3a,4,5,6,7-hexahydropyrazolo[4,3-c]pyridin-3-one involves its interaction with specific molecular targets and pathways. For instance, one of its derivatives has been shown to induce poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activate caspase 9, and induce fragmentation of microtubule-associated protein 1-light chain 3 (LC3), leading to cell death . These actions suggest that the compound can trigger apoptotic pathways in cancer cells.

Comparison with Similar Compounds

2-Phenyl-2,3a,4,5,6,7-hexahydropyrazolo[4,3-c]pyridin-3-one can be compared with other pyrazolo[4,3-c]pyridine derivatives:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-phenyl-4,5,6,7-tetrahydro-3aH-pyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c16-12-10-8-13-7-6-11(10)14-15(12)9-4-2-1-3-5-9/h1-5,10,13H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXEXFLYIMCCQPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1=NN(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70402810
Record name 2-Phenyl-2,3a,4,5,6,7-hexahydropyrazolo[4,3-c]pyridin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

943324-29-6
Record name 2-Phenyl-2,3a,4,5,6,7-hexahydropyrazolo[4,3-c]pyridin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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